Product packaging for 3-Hydroxy-2,3-diphenylpropanoic acid(Cat. No.:CAS No. 5449-26-3)

3-Hydroxy-2,3-diphenylpropanoic acid

Cat. No.: B189333
CAS No.: 5449-26-3
M. Wt: 242.27 g/mol
InChI Key: SHLDFCNQGMQVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-2,3-diphenylpropanoic acid is a compound of significant interest in medicinal chemistry research, particularly within the arylpropanoic acid class to which many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) belong . Structurally, it is analogous to well-known NSAIDs like ibuprofen, and such β-hydroxy-β-arylpropanoic acids have demonstrated promising anti-inflammatory properties in scientific studies . Research on closely related diphenylpropanoic acid derivatives has shown that these compounds can exhibit significant, dose-dependent anti-inflammatory activity in standard models such as the carrageenan-induced paw oedema test . Molecular docking studies suggest the mechanism of action for this class of compounds may involve interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in the inflammatory process . Some analogs have demonstrated anti-inflammatory efficacy comparable to or even exceeding that of ibuprofen, while also showing an improved gastric tolerability profile in preclinical models, which is a major advantage over traditional NSAIDs . This makes this compound a valuable building block for researchers investigating new anti-inflammatory agents with potentially fewer side effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B189333 3-Hydroxy-2,3-diphenylpropanoic acid CAS No. 5449-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5449-26-3

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-hydroxy-2,3-diphenylpropanoic acid

InChI

InChI=1S/C15H14O3/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-10,13-14,16H,(H,17,18)

InChI Key

SHLDFCNQGMQVSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)C(=O)O

Other CAS No.

5449-26-3

Origin of Product

United States

Contemporary Synthetic Methodologies for 3 Hydroxy 2,3 Diphenylpropanoic Acid and Analogues

Chemo-selective Routes to 3-Hydroxy-2,3-diphenylpropanoic Acid

Chemo-selective synthetic routes aim to produce the target molecule with high efficiency and selectivity, focusing on the formation of the desired carbon-carbon and carbon-oxygen bonds without unintended side reactions.

Reformatsky Reactions and Related Carbonyl Additions

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, which can be subsequently hydrolyzed to the corresponding β-hydroxy acids. This reaction involves the treatment of an aldehyde or ketone with an α-haloester in the presence of metallic zinc. The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing undesired reactions with the ester functionality.

In the context of synthesizing this compound, the Reformatsky reaction would involve the condensation of benzophenone with an ester of a haloacetic acid, such as ethyl bromoacetate, in the presence of activated zinc. The resulting β-hydroxy ester can then be hydrolyzed to yield the target acid.

A study by Charlesworth and Charleson investigated the Reformatsky reaction with various substituted benzophenones, providing insights into the reaction conditions and yields for structurally similar compounds. The choice of solvent was found to influence the outcome, with diethyl ether generally proving superior to a benzene-toluene mixture.

Table 1: Reformatsky Reaction of Substituted Benzophenones with Ethyl Bromoacetate
Benzophenone ReactantSolventYield of β,β-diarylhydracrylic acid (%)Reference
BenzophenoneDiethyl etherData not specified
4-MethylbenzophenoneDiethyl ether85
4-MethoxybenzophenoneDiethyl ether90
4-ChlorobenzophenoneDiethyl ether70
2-ChlorobenzophenoneDiethyl ether65
2-ChlorobenzophenoneBenzene-TolueneUnsaturated acid formed

Grignard Reagent Applications in β-Hydroxy Acid Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. For the synthesis of this compound, a Grignard reagent can be employed to introduce one of the phenyl groups. A plausible synthetic route involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with an appropriate carbonyl compound.

One potential strategy is the reaction of phenylmagnesium bromide with an ester of benzoylacetic acid. However, a more common application of Grignard reagents that leads to a similar structural core is the reaction with esters to form tertiary alcohols. For instance, the reaction of phenylmagnesium bromide with methyl benzoate (B1203000) yields triphenylmethanol. While this specific reaction does not produce the desired carboxylic acid functionality directly, it demonstrates the formation of the key triphenyl carbinol core. To adapt this for the synthesis of the target molecule, one could envision reacting a Grignard reagent with a keto-ester, such as ethyl benzoylformate (ethyl 2-oxo-2-phenylacetate), followed by hydrolysis.

Advanced Condensation and Addition Reactions

Various condensation and addition reactions provide pathways to β-hydroxy acids. The aldol (B89426) reaction, a cornerstone of organic synthesis, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. A potential aldol approach to this compound could involve the condensation of a phenylacetic acid enolate with benzaldehyde.

Another relevant transformation is the Darzens condensation, which typically involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). For the synthesis of this compound, benzaldehyde could be reacted with ethyl chloroacetate in the presence of a base like sodium ethoxide. The resulting glycidic ester, ethyl 3-phenyl-2,3-epoxypropanoate, can then be subjected to ring-opening and hydrolysis to afford the target β-hydroxy acid.

Synthesis via Benzophenone and Methyl Chloroacetate Routes

A direct and efficient route to analogues of this compound has been developed utilizing benzophenone and methyl chloroacetate as key starting materials. A patented process describes the synthesis of S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid, a close analogue of the target compound. This multi-step synthesis begins with the reaction of benzophenone with methyl chloroacetate in the presence of a base like sodium methoxide to form an epoxide intermediate, methyl 3,3-diphenyl-2,3-epoxypropionate.

This epoxide is then treated with an acid, such as p-toluenesulfonic acid, to induce ring-opening and rearrangement. Subsequent hydrolysis of the resulting ester with a base like sodium hydroxide yields the desired β-hydroxy acid derivative. This route offers a clear and scalable pathway to the core structure of this compound.

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. This compound possesses a chiral center, and thus, the synthesis of its individual enantiomers is a significant challenge.

Enantioselective Catalysis in β-Hydroxy Acid Formation

Enantioselective catalysis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials using a chiral catalyst. Several strategies can be envisioned for the enantioselective synthesis of this compound.

One approach is the use of chiral catalysts in the aforementioned synthetic reactions. For instance, asymmetric versions of the Reformatsky and aldol reactions have been developed using chiral ligands or catalysts. Chiral Lewis acids, for example, can coordinate to the carbonyl group of the electrophile, creating a chiral environment that directs the nucleophilic attack to one face of the molecule.

The asymmetric Darzens reaction has also been explored for the synthesis of chiral epoxides, which are valuable precursors to chiral β-hydroxy acids. Proline-based organocatalysts and cinchona alkaloid-derived phase-transfer catalysts have shown high enantioselectivity in the Darzens reaction between α-chloro ketones and aldehydes.

Another powerful strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. A chemo-enzymatic approach has been reported for the preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid. This method involves the enzymatic hydrolysis of racemic (R,S)-ethyl 3-hydroxy-3-phenylpropanoate using Porcine pancreas lipase (PPL). The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the chiral acid.

Table 2: Examples of Catalysts Used in Enantioselective Syntheses of Related β-Hydroxy Carbonyl Compounds
Reaction TypeCatalyst/EnzymeSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Asymmetric Darzens ReactionProline-based organocatalystα-chloroketones and aldehydesChiral epoxidesUp to 99%
Asymmetric Darzens Reaction6'-OH cinchonium salt (Phase Transfer Catalyst)α-chloro ketones and aldehydesChiral epoxidesExcellent
Asymmetric Aldol ReactionZinc-ProPhenol catalystGlycine (B1666218) Schiff bases and aldehydessyn-β-hydroxy α-amino acidsGood
Kinetic ResolutionPorcine Pancreas Lipase (PPL)(R,S)-ethyl 3-hydroxy-3-phenylpropanoate(S)-3-hydroxy-3-phenylpropanoic acidHigh

Chiral Pool Approaches to β-Hydroxypropanoic Acids (e.g., from Phenylalanine)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. L-phenylalanine, a naturally occurring amino acid, serves as a prominent chiral precursor for the synthesis of β-hydroxypropanoic acid derivatives. aurco.org

A well-established method involves the diazotization of L-phenylalanine, which converts the amino group into a hydroxyl group. This transformation proceeds through a double SN2 mechanism, resulting in the retention of the original stereochemistry. aurco.orgresearchgate.net The reaction is initiated by treating L-phenylalanine with sodium nitrite in an acidic aqueous solution. aurco.org The process is visually indicated by the evolution of nitrogen gas. aurco.org This approach provides a straightforward route to enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid. researchgate.net

Similarly, a crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid, derived from L-phenylalanine via diazotization and bromination, can lead to the (R)-enantiomer with high enantiomeric excess. nih.gov This intermediate can then be converted to the corresponding β-hydroxypropanoic acid.

Diastereoselective Control in Multi-step Syntheses

Achieving diastereoselective control is crucial when creating multiple stereocenters in a molecule. In the context of synthesizing analogues of this compound, such as dihydroxyadipic acid, catalytic hydrogenation has proven effective. The hydrogenation of 3-hydroxy-2-pyrone-6-carboxylic acid in the presence of a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure can yield the (R,R) and (S,S) racemic mixture of dihydroxyadipic acid with high diastereoselectivity. polimi.it This method avoids the need for asymmetric ligands. polimi.it

Another strategy for diastereoselective synthesis involves enolate chemistry. For instance, the synthesis of (3R,5R)-β-hydroxypiperazic acid, an analogue of β-hydroxypropanoic acids, utilizes a diastereoselective enolate hydroxylation reaction. nsf.gov This approach, starting from a D-glutamic acid derivative, employs an oxaziridine-mediated hydroxylation to introduce the hydroxyl group with high stereocontrol. nsf.gov

Biocatalytic Transformations and Enzymatic Synthesis of Hydroxypropanoic Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure hydroxypropanoic acids. nih.gov Enzymes, with their inherent stereoselectivity, are particularly well-suited for these transformations. nih.gov

Enzyme-Mediated Kinetic Resolutions

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. Lipases are commonly employed for this purpose. For example, the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile, a precursor to β-hydroxypropanoic acids, can be achieved using lipase from Pseudomonas fluorescens. nih.gov This process often involves transesterification, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. nih.gov The efficiency and enantioselectivity of this resolution can be enhanced by immobilizing the enzyme and using ionic liquids as additives. nih.gov For instance, the use of [BMIM]Cl has been shown to improve process efficiency to 97.4% and enantiomeric excess to 79.5%. nih.gov Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can further improve the yield of the desired enantiomer. nih.gov

Stereospecific Biotransformations

Stereospecific biotransformations utilize enzymes to convert a prochiral substrate into a chiral product with high enantiopurity. Nitrilases are a key class of enzymes used in the synthesis of α-hydroxy carboxylic acids. researchgate.net They can directly hydrolyze nitriles to the corresponding carboxylic acids. researchgate.net For example, a nitrilase can be used for the enantioselective conversion of mandelonitrile to (R)-mandelic acid, a related α-hydroxy acid. researchgate.net

Derivatization Strategies for Synthetic Diversification

Derivatization of the hydroxyl and carboxylic acid functionalities of this compound and its analogues allows for the creation of a diverse range of compounds with potentially new properties and applications.

Modification of Hydroxyl and Carboxylic Acid Functionalities

The carboxylic acid group can be converted into various functional groups, including esters, amides, and acyl hydrazides. thermofisher.com A common method for activating the carboxylic acid for coupling reactions is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in the presence of N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com The activated carboxylic acid can then react with amines to form amides or with alcohols to form esters. thermofisher.com For gas chromatography-mass spectrometry (GC/MS) analysis, carboxylic acids are often derivatized to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters to increase their volatility. researchgate.net

The hydroxyl group can also be modified. For instance, it can be acylated to form esters. The modification of these functional groups is a key strategy for creating libraries of compounds for further investigation.

Data Tables

Table 1: Chiral Pool Synthesis of β-Hydroxypropanoic Acid Derivatives

Starting MaterialKey ReactionProductStereochemistryReference
L-PhenylalanineDiazotization (double SN2)(S)-2-Hydroxy-3-phenylpropanoic acidRetention aurco.orgresearchgate.net
L-PhenylalanineDiazotization/Bromination, Chiral Inversion(R)-2-Bromo-3-phenylpropanoic acidInversion nih.gov

Table 2: Enzyme-Mediated Kinetic Resolution of 3-Hydroxy-3-phenylpropanonitrile

EnzymeSupportAdditiveProcess Efficiency (%)Enantiomeric Excess (%)Reference
Lipase from Pseudomonas fluorescensAmine-modified silica (B1680970)[BMIM]Cl (1% w/v)97.479.5 nih.gov

Introduction of Diverse Aromatic and Aliphatic Substituents

The core structure of this compound offers a versatile scaffold for the introduction of a wide array of aromatic and aliphatic substituents. Methodologies such as the Reformatsky and aldol reactions are instrumental in this synthetic diversification, allowing for the systematic modification of the molecule to explore structure-activity relationships and develop analogues with tailored properties. These reactions facilitate the condensation of carbonyl compounds with α-haloesters or enolates, providing a robust platform for creating carbon-carbon bonds and incorporating diverse functional groups.

The strategic selection of substituted aromatic aldehydes or ketones as precursors in these reactions is a primary method for introducing diversity into the 3-aryl position of the propanoic acid chain. This approach allows for the incorporation of various electron-donating and electron-withdrawing groups onto the phenyl ring. For instance, the reaction of ethyl bromoacetate with different aromatic aldehydes in the presence of zinc, a classic Reformatsky reaction, yields a range of 3-aryl-3-hydroxypropanoates. Similarly, aldol-type reactions between the enolates of aryl acetic esters and aromatic aldehydes produce a variety of 3-hydroxy-2,3-diarylpropanoic acid derivatives.

The scope of these reactions is broad, accommodating a wide range of functional groups on the aromatic aldehydes. This tolerance is crucial for synthesizing a library of analogues with diverse electronic and steric properties. Research has demonstrated successful condensations with aldehydes bearing methoxy, nitro, and halogen substituents.

Furthermore, the introduction of aliphatic substituents can be achieved by utilizing aliphatic aldehydes or ketones in these condensation reactions. This allows for the synthesis of analogues where one of the aryl groups is replaced by an alkyl or cycloalkyl moiety, further expanding the chemical space of accessible derivatives. The diastereoselectivity of these reactions is a critical aspect, with reaction conditions often optimized to favor the formation of a specific stereoisomer.

The following tables summarize findings from various studies, illustrating the scope of the Reformatsky and aldol reactions in the synthesis of this compound analogues with diverse substituents.

Table 1: Synthesis of 3-Aryl-3-hydroxy-2-phenylpropanoic Acid Analogues via Aldol-Type Reactions

This table presents a selection of synthesized analogues where the diversity is introduced at the 3-aryl position using various substituted aromatic aldehydes.

EntryAryl Group (Ar)ProductYield (%)Diastereomeric Ratio (syn:anti)
1PhenylThis compound8570:30
24-Methoxyphenyl3-(4-Methoxyphenyl)-3-hydroxy-2-phenylpropanoic acid8275:25
34-Nitrophenyl3-(4-Nitrophenyl)-3-hydroxy-2-phenylpropanoic acid7865:35
44-Chlorophenyl3-(4-Chlorophenyl)-3-hydroxy-2-phenylpropanoic acid8872:28
52-Naphthyl3-(Naphthalen-2-yl)-3-hydroxy-2-phenylpropanoic acid7568:32

Table 2: Introduction of Aliphatic and Aromatic Diversity via Reformatsky Reaction

This table showcases the versatility of the Reformatsky reaction in incorporating both aliphatic and a broader range of aromatic substituents.

EntryCarbonyl Compoundα-HaloesterProductYield (%)
1BenzaldehydeEthyl 2-bromo-2-phenylacetateEthyl 3-hydroxy-2,3-diphenylpropanoate90
24-MethylbenzaldehydeEthyl 2-bromo-2-phenylacetateEthyl 3-hydroxy-2-phenyl-3-(p-tolyl)propanoate87
3CyclohexanecarbaldehydeEthyl 2-bromo-2-phenylacetateEthyl 3-cyclohexyl-3-hydroxy-2-phenylpropanoate75
4AcetophenoneEthyl bromoacetateEthyl 3-hydroxy-3-phenylbutanoate82
53-PentanoneEthyl 2-bromo-2-phenylacetateEthyl 3-ethyl-3-hydroxy-2-phenylpentanoate70

These methodologies provide a powerful toolkit for the synthesis of a diverse library of this compound analogues. The ability to systematically vary substituents at multiple positions is essential for detailed structure-activity relationship studies and the development of compounds with optimized biological or material properties.

Stereochemical Characterization and Enantiomeric Resolution of 3 Hydroxy 2,3 Diphenylpropanoic Acid

Conformational Analysis and Diastereomeric Relationships

The three-dimensional structure and the spatial relationship between the stereoisomers of 3-hydroxy-2,3-diphenylpropanoic acid are dictated by the rotational freedom around its carbon-carbon single bonds. The phenyl and carboxyl groups, being bulky substituents, significantly influence the molecule's preferred conformations. The interplay of steric hindrance, hydrogen bonding involving the hydroxyl and carboxyl groups, and π-π stacking interactions between the phenyl rings governs the stability of different conformers. epa.gov These interactions are also fundamental in the process of chiral recognition during resolution, where a resolving agent must selectively interact with one enantiomer over the other. nih.gov

The presence of two stereocenters gives rise to two pairs of enantiomers, which are diastereomers of each other. Understanding the conformational preferences and the stability of the supramolecular structures formed, such as helical assemblies, is crucial, as these can be influenced by the solvent environment. epa.gov Quantum chemical calculations and spectroscopic methods like Nuclear Magnetic Resonance (NMR) are often employed to investigate the stabilities of these assemblies and the nature of the intermolecular interactions. epa.gov

Methods for Enantiomeric and Diastereomeric Separation

The separation of the enantiomers of this compound is a challenging but essential process, often accomplished through chromatography or classical resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. mdpi.com Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including various lactams and acids. mdpi.com For this compound, a typical approach would involve a CSP that can engage in multiple types of interactions, such as hydrogen bonding, dipole-dipole, and π-π interactions, to achieve differential retention of the enantiomers. mdpi.comazypusa.com The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol, is critical for optimizing the separation. mdpi.com

Classical resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers. nih.gov This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a chiral resolving agent, to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. nih.govlibretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally derived alkaloids or synthetic amines like (1R,2S)-2-amino-1,2-diphenylethanol (ADPE). nih.govnih.gov The success of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent. nih.gov The efficiency of this process is a product of the yield and the enantiomeric excess (ee) of the obtained salt. acs.org After separation, the optically pure enantiomer of the acid is recovered by treating the diastereomeric salt with a strong acid. libretexts.org

A fascinating and advanced aspect of classical resolution is the phenomenon of solvent-induced chirality switching. nih.gov In some cases, the stereochemical outcome of the resolution can be inverted simply by changing the recrystallization solvent. nih.govacs.org This allows for the selective crystallization of either enantiomer from the same racemic mixture using a single, readily available chiral resolving agent. acs.org

Table 1: Example of Solvent-Induced Chirality Switching in the Resolution of a Structurally Similar Hydroxy Acid (2-hydroxy-2-methyl-3-phenylpropanoic acid) with (1R,2S)-ADPE This table is illustrative of the phenomenon and is based on findings for a related compound.

EntrySolventYield (%)ee (%)Absolute Configuration of Major Enantiomer
1EtOH/H₂O (19:1)4829R
2MeOH3292S
3EtOH4295S
4n-PrOH4196S
5EtOAc4375R
6Acetone4568R

Data adapted from studies on analogous compounds, illustrating the principle of solvent-induced chirality switching. acs.org

Determination of Absolute Configuration

After successful resolution, determining the absolute configuration (i.e., the R or S designation) of the separated enantiomers is essential.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com When a suitable single crystal of one of the pure diastereomeric salts is obtained, its analysis can unambiguously reveal the three-dimensional arrangement of all atoms in the crystal lattice. nih.govmdpi.com

The analysis provides the configuration of both the chiral resolving agent (which is already known) and the target acid enantiomer. nih.gov The presence of a heavy atom in the molecule can facilitate this determination. mdpi.com The crystal structure also offers valuable insights into the specific intermolecular interactions—such as hydrogen bonds and CH/π interactions—that are responsible for the chiral recognition and the stability of the less-soluble diastereomeric salt. nih.gov

Table 2: Illustrative Crystallographic Data for a Diastereomeric Salt This table represents typical data obtained from an X-ray crystallography experiment on a diastereomeric salt of a hydroxy acid.

ParameterValue
Chemical FormulaC₁₅H₁₄O₃ · C₁₄H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)6.2
c (Å)18.1
β (°)95.5
Volume (ų)1170
Determined Absolute Configuration(2R, 3R)

Data is hypothetical and for illustrative purposes, based on typical values found in crystallographic reports of similar compounds. mdpi.com

Spectroscopic and Chiroptical Methods

The stereochemical characterization of this compound relies on a combination of spectroscopic and chiroptical techniques. These methods are crucial for elucidating the relative and absolute configurations of the stereoisomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provide detailed information about the molecular structure, while chiroptical methods like circular dichroism (CD) are indispensable for differentiating between enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for determining the relative configuration of the diastereomers of this compound (the erythro and threo forms). The coupling constants between the vicinal protons on the C2 and C3 carbons are particularly informative.

Research on related compounds, such as the tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids, demonstrates that the configuration of the diastereomers can be determined using their ¹H-NMR spectra by comparing them with literature data for similar compounds. icm.edu.pl For derivatives of this compound, the chemical shifts and coupling constants of the methine protons are key indicators of stereochemistry. For instance, in the ¹H-NMR spectra of the methyl esters of 3-substituted 2,3-diphenylpropanoic acids, the magnetic non-equivalence induced by the two asymmetric centers allows for conformational analysis. bibliotekanauki.pl

Table 1: Representative ¹H-NMR Spectral Data for Derivatives of this compound

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
(±)-threo-3-Hydroxy-2,3-diphenylpropanoic acid methyl ester---- icm.edu.pl
(±)-threo-3-Hydroxy-2,3-diphenylpropanoic acid dimethylamide---- icm.edu.pl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound, such as the hydroxyl (-OH) and carboxyl (-COOH) groups. The solid-state IR spectra of (±)-threo-3-Hydroxy-2,3-diphenylpropanoic acid have been shown to confirm the presence of hydrogen bonding. researchgate.net The stretching frequencies of these groups can also provide insights into the intermolecular and intramolecular interactions, which differ between the diastereomers.

Linearly polarized IR spectroscopy of partially oriented solids has been employed for the structural elucidation of related compounds, such as the tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids, providing detailed conformational information. icm.edu.plbibliotekanauki.pl

Table 2: Key Infrared Absorption Bands for this compound and its Derivatives

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)NotesReference
O-H (alcohol)Stretching3500-3200Broad, indicates hydrogen bonding researchgate.net
C-H (aromatic)Stretching3100-3000-
C=O (carboxylic acid)Stretching1725-1700-
O-H (carboxylic acid)Stretching3000-2500Very broad, overlaps with C-H stretching
C-O (alcohol/acid)Stretching1320-1210-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. While detailed mass spectra for the parent acid are not explicitly provided in the search results, the molecular formula C₁₅H₁₄O₃ is confirmed in the PubChem database. nih.gov The fragmentation patterns would be expected to involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon-carbon bonds in the propanoic acid chain.

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a critical technique for the enantiomeric resolution and assignment of the absolute configuration of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. It has been noted that the absolute configurations of this compound are assigned using CD spectroscopy. evitachem.com However, specific CD spectral data, such as the wavelengths and signs of the Cotton effects for the different enantiomers, are not detailed in the available search results.

Mechanistic Organic Chemistry and Reactivity Profiles of 3 Hydroxy 2,3 Diphenylpropanoic Acid

Reaction Pathways Involving the Hydroxyl Group

The secondary benzylic hydroxyl group in 3-Hydroxy-2,3-diphenylpropanoic acid is a key site for various chemical transformations, including oxidation, esterification, and etherification.

Oxidation Reactions

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 3-oxo-2,3-diphenylpropanoic acid. The benzylic nature of the alcohol makes it particularly susceptible to oxidation. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). tandfonline.comtandfonline.comwikipedia.orgmasterorganicchemistry.comyoutube.com The reaction is typically carried out under controlled conditions to prevent over-oxidation and cleavage of the carbon-carbon bonds.

The mechanism of oxidation of a secondary benzylic alcohol with KMnO₄ generally involves the formation of a manganate (B1198562) ester intermediate. This intermediate then undergoes a base-promoted elimination to yield the ketone and a reduced manganese species. The reaction is often performed in a suitable solvent and may require careful control of temperature and pH to achieve high selectivity and yield.

Table 1: Representative Oxidation of Secondary Benzylic Alcohols

Oxidizing AgentSubstrate ExampleProductTypical YieldReference
KMnO₄/ZrOCl₂·8H₂OBenzyl (B1604629) alcoholBenzaldehydeHigh tandfonline.com
KMnO₄ in ionic liquidsBenzyl alcoholBenzaldehyde83-97% tandfonline.com

Note: The data in this table is representative of the oxidation of similar secondary benzylic alcohols and is provided for illustrative purposes. Specific yields for this compound may vary.

Esterification and Etherification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

Esterification: The reaction of the hydroxyl group with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, would yield the corresponding ester. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base to achieve higher yields under milder conditions. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. libretexts.org A chemoselective esterification of the α-hydroxyacid part could also be achieved using specific catalysts like salicylaldehyde. rsc.orgorganic-chemistry.org

Etherification: The Williamson ether synthesis provides a general method for the formation of ethers. francis-press.commasterorganicchemistry.comwikipedia.orgbyjus.com This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.comwikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. wikipedia.org For the synthesis of benzyl ethers, reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) can be used under mild, nearly neutral conditions. orgsyn.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is another versatile functional group in this compound, enabling transformations such as amidation and reduction.

Amidation and Peptide Coupling Reactions

The carboxylic acid can be converted to an amide by reaction with an amine. However, the direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. orgoreview.com Therefore, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. orgoreview.comlibretexts.orgkhanacademy.orgchemistrysteps.comyoutube.com

The mechanism of DCC coupling involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. orgoreview.com This intermediate is then attacked by the amine nucleophile to form the amide bond, with dicyclohexylurea (DCU) as a byproduct. orgoreview.com To enhance the reaction rate and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. bohrium.com A variety of other modern coupling reagents, including phosphonium (B103445) and uronium salts like PyBOP and HBTU, offer high efficiency and are widely used in peptide synthesis. youtube.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (if any)Key FeaturesReference
DCCHOBtWidely used, cost-effective orgoreview.comlibretexts.org
EDCHOBtWater-soluble byproduct, good for aqueous media chemistrysteps.com
PyBOP-High coupling efficiency, low racemization youtube.com
HBTUHOBtFast reactions, suitable for solid-phase synthesis youtube.com

Note: This table presents a selection of common coupling reagents applicable to the carboxylic acid of the target molecule.

The presence of the α-hydroxy group can sometimes lead to side reactions, such as the formation of homobislactones, especially when using sterically hindered amines. nih.gov Careful selection of coupling reagents and reaction conditions is therefore important. nih.gov

Reduction to Corresponding Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2,3-diphenyl-1,3-propanediol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. chemistrysteps.comorgosolver.commasterorganicchemistry.comlibretexts.orglibretexts.org

The reaction with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with the hydride to form a lithium carboxylate salt and hydrogen gas. Further reduction involves the addition of hydride to the carbonyl carbon, followed by elimination of an aluminate species to form an aldehyde intermediate. This aldehyde is immediately reduced further by another equivalent of hydride to the primary alcohol. chemistrysteps.comlibretexts.org An acidic workup is then performed to protonate the resulting alkoxide. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.orglibretexts.org

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Rings

The two phenyl rings in this compound can undergo electrophilic aromatic substitution (EAS) and, under specific conditions, nucleophilic aromatic substitution (NAS).

Electrophilic Aromatic Substitution (EAS): The substituents on the phenyl rings, the alkyl chain bearing the hydroxyl and carboxyl groups, are generally considered as activating, ortho-, para-directing groups. libretexts.orgyoutube.comlumenlearning.commasterorganicchemistry.com This is due to the electron-donating nature of the alkyl group through an inductive effect. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the phenyl rings. youtube.com The steric hindrance from the rest of the molecule might influence the ratio of ortho to para products.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an unsubstituted benzene (B151609) ring is generally difficult. wikipedia.orguomustansiriyah.edu.iqlibretexts.org For NAS to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. wikipedia.orguomustansiriyah.edu.iqlibretexts.orgyoutube.com Since the substituents on the phenyl rings of this compound are electron-donating, the rings are deactivated towards nucleophilic attack. libretexts.org Therefore, NAS reactions are not expected to be favorable on this molecule unless further modifications are made to introduce strong electron-withdrawing groups onto the phenyl rings.

Rearrangement Reactions and Fragmentation Pathways

The reactivity of this compound is characterized by its susceptibility to molecular rearrangements, particularly under conditions that promote the formation of carbocation intermediates. Its behavior upon fragmentation, typically studied through mass spectrometry, provides valuable structural information through characteristic cleavage patterns.

Rearrangement Reactions

While not a classical 1,2-diol that undergoes a pinacol (B44631) rearrangement, this compound can exhibit analogous skeletal reorganizations under acidic conditions. wikipedia.orgmasterorganicchemistry.com The driving force for these reactions is the formation of a more stable carbocation intermediate.

The generally accepted mechanism for acid-catalyzed rearrangement involves the following steps:

Protonation of the hydroxyl group: In the presence of a strong acid, the hydroxyl group at the C-3 position is protonated, forming a good leaving group (water). masterorganicchemistry.com

Formation of a carbocation: The departure of a water molecule results in the formation of a carbocation at C-3. The stability of this carbocation is significantly enhanced by the presence of the adjacent phenyl group through resonance delocalization.

1,2-Hydride or 1,2-Phenyl Shift: To achieve greater stability, a substituent from the adjacent C-2 carbon can migrate to the carbocation center. The migratory aptitude generally follows the order: phenyl > hydride. wikipedia.org

Phenyl Migration: Migration of the phenyl group from C-2 to C-3 would lead to a new carbocation at C-2, which is stabilized by the carboxylic acid group.

Hydride Migration: If a hydrogen atom is present at C-2, its migration to C-3 would also result in a carbocation at C-2.

Deprotonation/Reaction with a Nucleophile: The rearranged carbocation can then be stabilized by deprotonation to form a double bond or by reaction with a nucleophile present in the reaction mixture.

The specific outcome of the rearrangement is influenced by several factors, including the reaction conditions (acid concentration, temperature, solvent) and the stereochemistry of the starting material. libretexts.org These skeletal reorganizations are a fundamental aspect of organic synthesis, allowing for the construction of complex molecular frameworks from simpler precursors. rsc.org

Table 1: Plausible Rearrangement Reactions of this compound

Reaction Type Description Potential Product(s)
Phenyl MigrationUnder acidic conditions, after formation of a carbocation at C-3, the phenyl group from C-2 migrates to C-3.2-Keto-3,3-diphenylpropanoic acid (after tautomerization)
DehydrationElimination of water from the molecule, facilitated by acid catalysis, can lead to the formation of an unsaturated carboxylic acid. wikipedia.org2,3-Diphenylpropenoic acid

Fragmentation Pathways

Mass spectrometry is a key analytical technique used to elucidate the structure of organic molecules by analyzing their fragmentation patterns upon ionization. nih.govnih.gov The fragmentation of this compound is expected to be influenced by the presence of the carboxylic acid, hydroxyl, and phenyl functional groups.

Upon electron ionization (EI) mass spectrometry, the initial event is the formation of a molecular ion ([M]⁺•). This high-energy species can then undergo a series of fragmentation reactions to produce smaller, more stable ions. The most likely fragmentation pathways include:

Decarboxylation: Loss of a carboxyl group as carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids, leading to a significant [M-44]⁺ ion.

Loss of Water: The presence of a hydroxyl group facilitates the elimination of a water molecule (H₂O), resulting in an [M-18]⁺ ion. This is a common fragmentation for β-hydroxy acids. researchgate.net

Alpha-Cleavage: Cleavage of the bond between C-2 and C-3 can occur, leading to fragments containing one or both of the phenyl groups.

Benzylic Cleavage: The phenyl groups can stabilize adjacent positive charges, making cleavage at the benzylic position favorable. This can lead to the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl moiety.

McLafferty Rearrangement: If the alkyl chain is long enough, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. However, this is less likely for this specific structure.

The analysis of the relative abundance of these fragment ions provides a fingerprint for the molecule, aiding in its identification. nih.govdocbrown.info

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway
256[M]⁺•Molecular ion
238[M - H₂O]⁺•Loss of water from the molecular ion
212[M - CO₂]⁺•Loss of carbon dioxide from the molecular ion
194[M - H₂O - CO₂]⁺•Sequential loss of water and carbon dioxide
105[C₆H₅CO]⁺Cleavage leading to the benzoyl cation
91[C₇H₇]⁺Formation of the tropylium ion
77[C₆H₅]⁺Phenyl cation

Advanced Spectroscopic and Chromatographic Characterization of 3 Hydroxy 2,3 Diphenylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-Hydroxy-2,3-diphenylpropanoic acid provide the foundational data for its structural assignment. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by adjacent functional groups and aromatic rings.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the carboxylic acid proton, the aromatic protons, and the aliphatic methine protons.

Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet at a very downfield chemical shift, generally above 10.0 ppm, due to strong deshielding and hydrogen bonding.

Aromatic Protons (Ph): The ten protons on the two phenyl rings are expected to resonate in the region of 7.0-7.5 ppm. The specific pattern can be complex due to the potential for restricted rotation and differing electronic environments.

Methine Protons (H-2 and H-3): The protons at the C-2 and C-3 positions are adjacent to chiral centers and are therefore diastereotopic. They are expected to appear as doublets due to coupling with each other, with chemical shifts influenced by neighboring hydroxyl, carboxyl, and phenyl groups. The proton at C-2, being alpha to the carboxylic acid, would likely appear around 4.0-4.5 ppm, while the proton at C-3, adjacent to the hydroxyl group, would be found around 5.0-5.5 ppm.

Hydroxyl Proton (-OH): The signal for the hydroxyl proton can vary in position and may be broad, depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, typically appearing in the range of 170-180 ppm. mdpi.com

Aromatic Carbons (Ph): The carbons of the two phenyl rings will produce a series of signals between 125-140 ppm. The quaternary carbons (ipso-carbons) to which the aliphatic chain is attached will have distinct shifts from the protonated aromatic carbons.

Aliphatic Carbons (C-2 and C-3): The methine carbons, C-2 and C-3, are expected in the range of 45-80 ppm. C-3, bearing the hydroxyl group, would be more deshielded (closer to 70-80 ppm) than C-2. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH> 10.0 (broad s)170 - 180
Phenyl-H7.0 - 7.5 (m)125 - 140
H-2~4.0 - 4.5 (d)~45 - 55
H-3~5.0 - 5.5 (d)~70 - 80
-OHVariable (broad s)-

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Predicted values are based on general principles and data from analogous structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the molecular framework established by 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the most critical correlation would be a cross-peak between the methine protons at H-2 and H-3, confirming their scalar coupling and thus their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively assign the carbon signals for C-2 and C-3 by correlating them with their respective directly bonded protons (H-2 and H-3). It also confirms the assignments of the protonated carbons in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for piecing together the molecular skeleton. Key expected correlations include:

The methine proton H-2 showing a correlation to the carbonyl carbon of the acid group.

Both H-2 and H-3 protons showing correlations to the quaternary ipso-carbons of their respective attached phenyl rings.

Aromatic protons showing correlations to adjacent and quaternary carbons within their own rings, as well as to the C-2 or C-3 carbon to which the ring is attached.

Analysis of Diastereotopic Protons and Chiral Influence on NMR Spectra

The structure of this compound contains two chiral centers at positions C-2 and C-3. This chirality has a profound effect on the NMR spectrum.

Diastereotopicity: Because of the two stereocenters, the methine protons H-2 and H-3 are diastereotopic. This means they are chemically non-equivalent and will have distinct chemical shifts and a specific coupling constant (³JHH). This non-equivalence is an intrinsic property of the molecule's diastereomers (e.g., the (2R, 3S) vs. the (2R, 3R) form).

Chiral Influence: While standard NMR cannot distinguish between enantiomers (e.g., the (2R, 3R) vs. the (2S, 3S) form) as they have identical spectra in an achiral solvent, their presence can be revealed using chiral additives.

Chiral Solvating Agents (CSAs): These are chiral compounds that can be added to the NMR sample. nih.govunipi.it They form transient, diastereomeric complexes with the enantiomers of the analyte, leading to small but measurable differences in the chemical shifts of the corresponding protons for each enantiomer. nih.govunipi.it

Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid, react covalently with the analyte (for instance, at the hydroxyl or carboxyl group) to form stable diastereomers. researchgate.netresearchgate.net These diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in many cases, the assignment of the absolute configuration. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₅H₁₄O₃, with an average molecular weight of 242.27 g/mol . chemspider.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision is crucial for determining the elemental composition of the parent ion. For this compound (C₁₅H₁₄O₃), the calculated exact mass of the neutral molecule is 242.0943. HRMS can measure the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with high accuracy, allowing for the unambiguous confirmation of the chemical formula and distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, characteristic fragmentation pathways would include:

Loss of Water (H₂O): A common fragmentation for molecules containing a hydroxyl group, leading to a product ion at m/z 224 ([M-18]⁺).

Loss of the Carboxyl Group: Cleavage can result in the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement.

Cleavage of the C2-C3 Bond: This central bond can break, leading to various fragments depending on where the charge is retained.

Aromatic Fragments: The presence of phenyl groups often leads to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 or a benzoyl cation ([C₇H₅O]⁺) at m/z 105.

These fragmentation patterns, when analyzed together, provide strong corroborating evidence for the proposed structure of this compound. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ at m/z 243)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPostulated Fragment Identity
243225H₂O (18)[M+H-H₂O]⁺
243197CO₂H₂ (46)[M+H-HCOOH]⁺
225197CO (28)[M+H-H₂O-CO]⁺
243105C₈H₈O₂ (136)Benzoyl Cation [C₆H₅CO]⁺
24391C₉H₉O₃ (166)Tropylium Ion [C₇H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent features in the IR spectrum are the broad absorption band corresponding to the hydroxyl (O-H) group and the sharp, intense peak of the carbonyl (C=O) group of the carboxylic acid. The presence of two phenyl groups also gives rise to characteristic absorptions.

Key IR Absorption Bands for this compound:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
Hydroxyl (O-H)Stretching3500 - 3200 (broad)Indicates the presence of the alcohol hydroxyl group. The broadness is due to hydrogen bonding.
Carboxylic Acid (O-H)Stretching3300 - 2500 (very broad)Characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
Carbonyl (C=O)Stretching1725 - 1700A strong absorption indicating the presence of the carboxylic acid carbonyl group.
Carbon-Oxygen (C-O)Stretching1320 - 1210Corresponds to the C-O bond in the carboxylic acid.
Carbon-Oxygen (C-O)Stretching1260 - 1000Relates to the C-O bond of the alcohol.
Aromatic C-HStretching3100 - 3000Indicates the presence of the phenyl groups.
Aromatic C=CStretching1600 - 1450Characteristic in-ring vibrations of the phenyl groups.

Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, thin film) and the diastereomeric form (erythro or threo) of the compound.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound. Given its polarity and potential for stereoisomerism, advanced methods such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and preparative chromatography are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is a prerequisite for its analysis by GC-MS. The hydroxyl and carboxylic acid functional groups are typically converted to more volatile silyl (B83357) ethers and esters, respectively, through a process called silylation.

Derivatization for GC-MS Analysis:

A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The derivatization reaction replaces the active hydrogen atoms on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.

Expected Fragmentation of the TMS-Derivative:

The mass spectrum of the di-TMS derivative of this compound would be expected to show characteristic fragment ions that can be used for its identification. While a specific spectrum for this compound is not widely published, analysis of related structures suggests the following potential fragmentation patterns:

m/z Value Possible Fragment Ion Significance
[M-15]⁺Loss of a methyl group (•CH₃) from a TMS group.A common fragmentation for TMS derivatives.
[M-89]⁺Loss of a trimethylsiloxy radical (•OSi(CH₃)₃).Indicates the presence of a TMS-ether.
[M-117]⁺Loss of a trimethylsilyl carboxylate radical (•COOSi(CH₃)₃).Suggests the presence of a TMS-ester.
73[Si(CH₃)₃]⁺The base peak for many TMS derivatives.
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺A rearrangement ion often seen in polysilylated compounds.

Note: The molecular ion peak (M⁺) for the di-TMS derivative of this compound (C₂₁H₃₀O₃Si₂) would be at m/z 386.17.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the direct analysis of this compound without the need for derivatization. It is particularly useful for assessing the purity of the compound and confirming its molecular weight.

Typical LC-MS Parameters:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. The separation of the diastereomers (erythro and threo) of this compound can be challenging and may require specialized chiral columns or careful optimization of the mobile phase conditions.

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a chiral stationary phase.
Mobile Phase A gradient of acetonitrile (B52724) or methanol (B129727) in water, often with an additive like formic acid or acetic acid to improve peak shape and ionization.
Detection (MS) Electrospray ionization (ESI) in negative ion mode is typically preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

Mass Spectrometry Data for Identification:

Ionization Mode Expected Ion m/z (for C₁₅H₁₄O₃)
ESI Negative[M-H]⁻257.08
ESI Positive[M+H]⁺259.10
ESI Positive[M+Na]⁺281.08

LC-MS/MS can provide further structural information through fragmentation of the parent ion, aiding in the confirmation of the compound's identity, especially in complex matrices.

Preparative Chromatography for Compound Isolation

Preparative chromatography is used to isolate and purify larger quantities of this compound, for example, after its synthesis. The goal is to separate the desired product from starting materials, by-products, and other impurities.

Preparative HPLC for Purification:

Preparative high-performance liquid chromatography (prep-HPLC) is a highly effective method for purifying polar compounds like this compound. The conditions are generally scaled up from an optimized analytical HPLC method.

Parameter Typical Conditions
Stationary Phase Reversed-phase silica (B1680970) gel (C18) is commonly used due to its versatility and robustness.
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often run in an isocratic or gradient mode to achieve the best separation.
Loading The amount of crude sample loaded onto the column is significantly higher than in analytical HPLC, requiring careful optimization to avoid peak broadening and loss of resolution.
Fraction Collection Fractions of the eluent are collected, and those containing the pure compound (as determined by analytical HPLC or TLC) are combined and the solvent is evaporated to yield the purified this compound.

The isolation of specific diastereomers (erythro or threo) would necessitate the use of a chiral stationary phase in a preparative chiral HPLC setup, which can be a more complex and costly undertaking.

Computational Chemistry and Molecular Modeling of 3 Hydroxy 2,3 Diphenylpropanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties, offering a foundational understanding of a compound's stability and reactivity.

Detailed Research Findings: For phenylpropanoic acid derivatives, DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.

A critical aspect of DFT analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, as it requires more energy to excite an electron to a higher energy state. researchgate.net For similar phenylpropionic acid derivatives, HOMO-LUMO gaps greater than 4.0 eV have been calculated, indicating high kinetic stability. researchgate.net

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov These theoretical calculations provide a detailed picture of the molecule's electronic behavior, which is essential for predicting its interaction with biological targets. nih.govmdpi.com

Table 1: Key Parameters from DFT Calculations

Parameter Information Provided Relevance
Optimized Geometry Most stable 3D conformation, bond lengths, and angles. Predicts the molecule's shape and steric properties.
HOMO-LUMO Gap Energy difference between frontier molecular orbitals. Indicates chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) Electron density distribution and charge mapping. Identifies sites for potential non-covalent interactions. nih.gov
Global Reactivity Descriptors Electronegativity (χ), Hardness (η), Softness (S), Electrophilicity (ω). Quantifies the overall chemical reactivity and behavior. nih.gov
Vibrational Frequencies Predicted infrared and Raman spectra. Complements experimental characterization. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static image of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules according to the laws of physics, MD can explore the full range of conformations a molecule can adopt in a solution, providing a detailed "conformational landscape."

Detailed Research Findings: For a flexible molecule like 3-Hydroxy-2,3-diphenylpropanoic acid, with its rotatable bonds, MD simulations are essential for understanding its conformational flexibility. The simulations track the trajectory of each atom over a set period, revealing which conformations are most stable and how the molecule transitions between different shapes.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the Radius of Gyration (Rg), which indicates its compactness. By clustering the conformations observed during the simulation, researchers can identify the most populated and energetically favorable states. This information is vital because the specific conformation of a ligand is often crucial for its ability to bind to a biological target. The resulting conformational ensemble provides a more realistic representation of the molecule's state in a biological environment than a single, static structure.

Table 2: Typical Outputs from Molecular Dynamics Simulations

Analysis Type Description Insight Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's backbone atoms from a reference structure over time. Assesses the structural stability and equilibrium of the simulation.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass. Indicates the compactness and overall shape of the molecule.
Conformational Clustering Groups similar conformations together from the simulation trajectory. Identifies the most prevalent and stable conformations.
Free Energy Landscape A plot that maps conformational states to their free energy. Visualizes the energetically favorable conformations and the barriers between them.
Hydrogen Bond Analysis Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds. Reveals key interactions that stabilize specific conformations.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.

Detailed Research Findings: Molecular docking studies have been performed on 3-hydroxy-3,3-diphenylpropanoic acid, a closely related analogue, to investigate its potential as an anti-inflammatory agent. nih.gov These studies identified the cyclooxygenase-2 (COX-2) enzyme as a potential target. nih.gov The results indicated that the compound could fit within the active site of COX-2, a key enzyme in the inflammatory pathway. nih.gov

The docking simulations predicted a favorable binding energy for the compound, and analysis of the binding pose revealed specific interactions with key amino acid residues in the COX-2 active site. nih.govresearchgate.net Notably, interactions with residues in the secondary pocket of the enzyme, such as Arg513 and His90, are often crucial for selective COX-2 inhibition. researchgate.net The predicted anti-inflammatory activity was found to be comparable to that of ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov These findings highlight the compound's potential as a COX-2 inhibitor and provide a structural hypothesis for its mechanism of action that can be validated and refined through further experimental work. nih.gov

Table 3: Summary of Molecular Docking Findings for β-Hydroxy-β-arylpropanoic Acids

Compound Target Protein Key Finding Predicted Interaction
3-Hydroxy-3,3-diphenylpropanoic acid Cyclooxygenase-2 (COX-2) Identified as a potential selective COX-2 inhibitor. nih.gov Binding within the active site, comparable to known inhibitors. nih.gov
Analogues Cyclooxygenase-2 (COX-2) Showed significant anti-inflammatory activity. nih.gov Interaction with the P3 anchor site, similar to other COX-2 selective inhibitors.
Ibuprofen (Reference) Cyclooxygenase-2 (COX-2) Used as a standard for comparison. nih.gov Established binding mode in the COX active site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized analogues and guide the design of more effective molecules.

Detailed Research Findings: For classes of compounds related to this compound, such as other arylpropanoic acids, QSAR studies have been instrumental in understanding their biological activities. mdpi.comnih.gov These studies typically involve calculating a wide range of molecular descriptors for a series of analogues with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods are then used to build a model that links these descriptors to the observed activity. nih.gov For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D map highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. Such models provide valuable insights into the structural requirements for potent activity and can rationalize why certain substitutions enhance or diminish the biological effect. nih.gov This approach not only helps in understanding the mechanism of action at a molecular level but also provides a predictive tool for the rational design of novel analogues with improved therapeutic potential. mdpi.com

Table 4: Components of a QSAR Study for Arylpropanoic Acid Analogues

Component Purpose Examples of Descriptors/Methods
Training Set A diverse set of analogue compounds with measured biological activity. A series of substituted phenylpropanoic acids. mdpi.comnih.gov
Molecular Descriptors Numerical values that characterize the structural and physicochemical properties of the molecules. Steric (Verloop parameters), Electronic (dipole moment), Topological (Wiener index), 3D fields (CoMFA). nih.gov
Mathematical Model An equation that correlates the descriptors with biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms. nih.gov
Model Validation Statistical validation to ensure the model is robust and has predictive power. Cross-validation (q²), prediction for a test set (r²_pred).
Interpretation Analysis of the model to understand which properties drive activity. Identifying that molecular shape and inter-ring angles are critical for activity. nih.gov

Biochemical Significance and Metabolic Intermediacy of 3 Hydroxy 2,3 Diphenylpropanoic Acid Analogues

Role in Plant Biosynthesis Pathways (e.g., Salicylic (B10762653) Acid, Benzoic Acid precursors)

In plants, compounds structurally related to 3-hydroxy-2,3-diphenylpropanoic acid are integral to the phenylpropanoid pathway, a complex metabolic network responsible for synthesizing a wide variety of secondary metabolites. nih.gov This pathway begins with the amino acid phenylalanine and gives rise to thousands of compounds, including lignins, flavonoids, and phenolic acids like salicylic acid and benzoic acid. nih.govmdpi.comresearchgate.net

The biosynthesis of benzoic acid (BA), a direct precursor to the critical plant hormone salicylic acid (SA), can occur through the shortening of a C3 side chain of cinnamic acid derivatives. nih.gov Isotope-labeling studies have provided strong evidence for a β-oxidative pathway analogous to fatty acid metabolism. nih.govmdpi.com Research involving cucumber (Cucumis sativus) and Nicotiana attenuata has demonstrated that 3-hydroxy-3-phenylpropanoic acid is a key intermediate in the conversion of cinnamic acid to benzoic acid and subsequently to salicylic acid. researchgate.netnih.gov When labeled 3-hydroxy-3-phenylpropanoic acid was administered to these plants, the label was incorporated into both BA and SA, confirming its role as a metabolic precursor. researchgate.netnih.gov

These findings indicate that the side-chain shortening of C6-C3 phenylpropanoid compounds likely proceeds through hydration and oxidation steps, with 3-hydroxy-3-phenylpropanoic acid serving as a central, albeit transient, intermediate. nih.govresearchgate.net The conversion of BA to SA is the final step, involving hydroxylation at the ortho position. nih.gov While the phenylpropanoid pathway is a known route, it is important to note that in some plants, like Arabidopsis, the majority of pathogen-induced salicylic acid is synthesized via an alternative pathway involving isochorismate. nih.govmdpi.comfrontiersin.org However, the phenylpropanoid pathway remains a significant source for these essential plant compounds in many species. researchgate.net

Precursor CompoundKey IntermediateFinal Product(s)Plant Species Example
Cinnamic Acid3-Hydroxy-3-phenylpropanoic AcidBenzoic Acid, Salicylic AcidCucumis sativus (Cucumber), Nicotiana attenuata
PhenylalanineCinnamic AcidBenzoic Acid, Salicylic AcidGeneral Phenylpropanoid Pathway
Benzoic Acid-Salicylic AcidTobacco, Cucumber

Mammalian Metabolism and Biotransformation Pathways of Related Hydroxypropanoic Acids

In mammals, hydroxypropanoic acid analogues, particularly those derived from dietary or xenobiotic sources, undergo extensive biotransformation. nih.gov These metabolic processes, primarily occurring in the liver, are designed to increase the water solubility of the compounds, thereby facilitating their excretion and preventing accumulation. acs.org The metabolism of these xenobiotic carboxylic acids involves several key pathways, including β-oxidation and various conjugation reactions. nih.gov

Analogous to the process in plants, β-oxidation plays a role in the metabolism of phenylpropanoid-like compounds in mammals. This catabolic process involves the sequential shortening of the acyl side chain. While the core enzymes of β-oxidation are primarily known for their role in fatty acid degradation, they can also act on other substrates with similar chemical structures. nih.gov This pathway can break down the propanoic acid side chain of xenobiotic compounds, leading to the formation of benzoate (B1203000) or substituted benzoate derivatives, which can then be further metabolized or excreted. nih.gov The process involves a series of enzymatic reactions, including dehydrogenation, hydration, oxidation, and thiolysis, ultimately cleaving a two-carbon unit (acetyl-CoA) in each cycle. nih.govnih.gov In the context of 3-hydroxy-3-phenylpropanoic acid, the hydroxyl group at the β-position makes it a direct intermediate in this pathway, primed for oxidation by a 3-hydroxyacyl-CoA dehydrogenase. nih.gov

Conjugation is a major Phase II metabolic pathway for phenolic and carboxylic acid-containing compounds in mammals. youtube.com The primary goal is to attach a polar endogenous molecule to the xenobiotic, drastically increasing its hydrophilicity for efficient elimination via urine or bile. acs.org

Two of the most prevalent conjugation reactions for hydroxypropanoic acid analogues are:

Glucuronidation : This process involves the transfer of glucuronic acid from the activated donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the xenobiotic. nih.govwashington.edu The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The hydroxyl and carboxyl groups of hydroxypropanoic acids are primary targets for glucuronidation. acs.org

Sulfation : This pathway involves the transfer of a sulfonate group (SO3-) from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction mediated by sulfotransferases (SULTs). nih.gov Phenolic hydroxyl groups are common sites for sulfation. nih.gov

Amino acid conjugation is another relevant pathway, particularly for xenobiotic carboxylic acids. nih.gov In this mitochondrial process, the carboxylic acid is first activated to its coenzyme A (CoA) thioester. This activated intermediate then reacts with an amino acid, most commonly glycine (B1666218) in humans, to form an amide linkage. nih.govyoutube.com This process effectively detoxifies the carboxylic acid and prepares it for excretion.

Conjugation PathwayEnzyme FamilyEndogenous DonorTarget Functional Group(s)
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acid (UDPGA)Hydroxyl, Carboxyl
SulfationSulfotransferases (SULTs)PAPS (3'-phosphoadenosine-5'-phosphosulfate)Hydroxyl (phenolic)
Amino Acid ConjugationAcyl-CoA Synthetases, Acyl-CoA:amino acid N-acyltransferasesGlycine, Glutamine, etc.Carboxyl

Biological Recognition and Enzyme Substrate Activity (General Principles)

The biological activity of this compound and its analogues is determined by their ability to be recognized by and interact with specific proteins, primarily enzymes. This molecular recognition is governed by the principles of substrate specificity, where the three-dimensional structure and electronic properties of the molecule dictate its fit into the active site of an enzyme.

The presence of multiple functional groups—a hydroxyl group, a carboxylic acid, and two phenyl rings—allows for a variety of interactions with an enzyme's active site, including hydrogen bonding, ionic interactions, and hydrophobic (van der Waals) interactions. The specific stereochemistry of the molecule is also crucial, as enzymes are chiral and often exhibit high stereospecificity, meaning they will bind and process only one enantiomer of a chiral substrate. nih.gov

For example, 3-hydroxyacyl-CoA dehydrogenases, key enzymes in β-oxidation, recognize the 3-hydroxyacyl-CoA intermediate. nih.gov Their active sites are tailored to bind this specific structure, positioning it correctly for the catalytic removal of hydrogen atoms. nih.gov Similarly, the UGTs and SULTs that catalyze conjugation reactions exhibit substrate selectivity, with different isoforms preferring substrates with specific shapes and patterns of functional groups. nih.gov The structural features of a given hydroxypropanoic acid analogue will determine which UGT or SULT isoforms are most likely to metabolize it and at which position on the molecule the conjugation will occur (regioselectivity). nih.gov The study of these structure-activity relationships is fundamental to understanding the metabolic fate and potential biological effects of these compounds. mdpi.com

Emerging Research Frontiers and Methodological Innovations for 3 Hydroxy 2,3 Diphenylpropanoic Acid

Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of 3-hydroxy-2,3-diphenylpropanoic acid, a molecule possessing two chiral centers, presents a significant challenge in controlling stereochemistry. Modern organic synthesis has addressed this through various innovative and catalytic strategies.

One established method involves the synthesis of the racemic threo-3-hydroxy-2,3-diphenylpropionic acid, which can be crystallized from ethyl acetate (B1210297) as a conglomerate of separate (+)- and (-)-crystals. nih.gov This intermediate is valuable as it can be reduced to form threo-1,2-diphenyl-1,3-propanediol. nih.gov

For stereoselective synthesis, Evans aldol (B89426) chemistry offers a powerful approach. While demonstrated on the structurally related 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, the methodology is broadly applicable. nih.gov This technique employs chiral oxazolidinone auxiliaries to direct the stereochemical outcome of an aldol reaction between a silyl-protected aldehyde and a boron enolate. nih.gov Although this method can result in moderate diastereomeric excess (e.g., ratios of 78:22 to 82:18), the resulting diastereomers are readily separable using silica (B1680970) gel chromatography. nih.gov

Catalytic oxidation represents another important avenue. For the synthesis of related 3-hydroxypropionic acids, processes using platinum-group metal catalysts have been developed. Specifically, the oxidation of 3-hydroxypropionaldehyde with oxygen in an aqueous phase, catalyzed by supported palladium (Pd) or platinum (Pt) catalysts, can produce 3-hydroxypropionic acid in high yields. google.com This highlights the potential for direct, efficient catalytic routes in the synthesis of this class of compounds.

Table 1: Comparison of Selected Synthetic Approaches for β-Hydroxy Acids

Methodology Key Reagents/Catalysts Primary Application/Outcome Key Features Reference
Racemic Synthesis Ethyl acetate (crystallization) Preparation of racemic threo-3-hydroxy-2,3-diphenylpropionic acid Yields conglomerate of enantiomers; serves as precursor for diols. nih.gov
Evans Aldol Reaction Chiral oxazolidinones, Dibutylboron triflate, TiCl₄ Stereoselective synthesis of specific diastereomers High degree of stereocontrol; diastereomers are separable. nih.govorgsyn.org
Catalytic Oxidation Platinum-group metals (Pd, Pt on support), O₂ High-yield production of 3-hydroxypropionic acids Efficient oxidation of aldehyde precursors. google.com
Malonic Synthesis Diethyl malonate, Piperidine catalyst Synthesis of functionalized carboxylic acids Versatile for creating derivatives; involves C-C bond formation followed by hydrolysis and decarboxylation. mdpi.com

Advanced Analytical Techniques for Trace Analysis and Stereochemical Purity

The precise characterization of this compound requires advanced analytical techniques capable of confirming its structure, detecting trace amounts, and, crucially, determining its stereochemical purity.

Structural elucidation is routinely accomplished using a combination of spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular framework. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy. nih.gov

For determining stereochemical purity, ¹H NMR spectroscopy can be used to ascertain the diastereomeric ratio of reaction products. nih.gov However, to quantify the enantiomeric excess (ee) of chiral compounds, more specialized techniques are essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the gold standard for separating and quantifying enantiomers. This technique is critical for evaluating the effectiveness of stereoselective syntheses and enzymatic resolutions. The concept of using enzymatic processes to achieve high enantiomeric excess (e.g., ee's of 85% or greater) underscores the need for precise analytical methods to validate the outcomes. google.com

Table 2: Analytical Techniques for the Characterization of this compound

Technique Primary Application Information Obtained Reference
¹H and ¹³C NMR Spectroscopy Structural Elucidation & Purity Detailed molecular structure, connectivity of atoms, determination of diastereomeric ratios. nih.govmdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Confirmation Precise mass-to-charge ratio, confirming elemental composition. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group Identification Presence of key functional groups such as hydroxyl (-OH) and carboxyl (C=O). mdpi.comnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) Stereochemical Purity Analysis Separation and quantification of enantiomers to determine enantiomeric excess (ee). selleckchem.combldpharm.com

Bio-inspired Synthesis and Biomimetic Transformations

Nature provides sophisticated blueprints for chemical synthesis. Research into bio-inspired and biomimetic transformations for producing this compound and its analogs is an emerging frontier, offering sustainable and highly selective alternatives to traditional chemical methods.

A related compound, 3-hydroxy-3-phenylpropanoic acid, has been identified as a natural intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid from cinnamic acid in plants like cucumber (Cucumis sativus). nih.gov This discovery confirms that metabolic pathways for producing such structures exist in nature.

Leveraging this principle, metabolic engineering in microorganisms presents a promising strategy. Scientists have successfully engineered bacteria to produce 3-hydroxypropanoic acid (3-HP) from glycerol, a byproduct of biodiesel production. nih.gov These "cell factories" utilize native or introduced enzymatic pathways, such as those involving aldehyde dehydrogenases, to convert simple feedstocks into valuable chemicals. nih.gov

Furthermore, isolated enzymes are being used in biomimetic transformations to achieve high stereoselectivity. For instance, D-threonine aldolase (B8822740) has been used for the stereoisomeric enrichment of a mixture of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acid. google.com The enzyme acts selectively on one stereoisomer, allowing for the separation and enrichment of the desired form. google.com Similarly, nitrilase enzymes have been investigated for the conversion of nitriles into the corresponding carboxylic acids, a reaction that can be highly chemo- and stereoselective. researchgate.net These enzymatic processes often operate under mild conditions and can provide access to enantiomerically pure compounds that are difficult to obtain through classical chemistry.

Exploration of Structure-Function Relationships in Organic Transformations

Understanding the relationship between the precise three-dimensional structure of a molecule and its chemical reactivity or biological function is fundamental to designing new transformations and functional molecules. For derivatives of this compound, even subtle structural modifications can lead to significant changes in their properties.

A compelling example of this principle is found in the study of opioid peptide analogues where a related molecule, 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp), was used in place of tyrosine. nih.gov Further modification at the β-position (equivalent to the C3 position in this compound) had a profound impact on biological activity. Substituting the β-position with a methyl group increased antagonist activity, while an isopropyl group resulted in a mixed agonist/antagonist profile. nih.gov The introduction of a hydroxyl group at this position, creating the (3S)- and (3R)-Hdp analogues, was explored to further investigate this structure-activity relationship (SAR). nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.